![molecular formula C16H10Cl3NO3 B1680233 4,7-dichloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyl-1,3-dihydro-2h-indol-2-one CAS No. 667914-33-2](/img/structure/B1680233.png)
4,7-dichloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyl-1,3-dihydro-2h-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-dichloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyl-1,3-dihydro-2h-indol-2-one is a synthetic organic compound that belongs to the indole family. This compound is characterized by the presence of chlorine atoms at the 4 and 7 positions of the indole ring, as well as a 4-chlorophenyl group attached to a ketoethyl side chain. The hydroxyl group at the 3 position of the indole ring further contributes to its unique chemical properties.
Preparation Methods
The synthesis of 4,7-dichloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyl-1,3-dihydro-2h-indol-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where 4-chlorophenylhydrazine hydrochloride reacts with an appropriate ketone in the presence of an acid catalyst . Another method involves the Vilsmeier-Haack reaction, where an indole derivative reacts with phosphoryl chloride and N,N-dimethylformamide to form the desired compound .
Chemical Reactions Analysis
4,7-dichloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyl-1,3-dihydro-2h-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The keto group can be reduced to form an alcohol.
Scientific Research Applications
4,7-dichloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyl-1,3-dihydro-2h-indol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-dichloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyl-1,3-dihydro-2h-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
4,7-dichloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyl-1,3-dihydro-2h-indol-2-one can be compared with other indole derivatives, such as:
5-Bromo-2,3,3-trimethyl-3H-indole: This compound has a bromine atom instead of chlorine and different substituents on the indole ring.
2-(5-Bromo-3,3-dimethyl-1,3-dihydroindol-2-ylidene)-malonaldehyde: This compound has a different side chain and functional groups. The unique combination of chlorine atoms and the 4-chlorophenyl group in this compound distinguishes it from these similar compounds and contributes to its specific chemical and biological properties.
Properties
CAS No. |
667914-33-2 |
|---|---|
Molecular Formula |
C16H10Cl3NO3 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
4,7-dichloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C16H10Cl3NO3/c17-9-3-1-8(2-4-9)12(21)7-16(23)13-10(18)5-6-11(19)14(13)20-15(16)22/h1-6,23H,7H2,(H,20,22) |
InChI Key |
IRLUUOKUJMDTAG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CC2(C3=C(C=CC(=C3NC2=O)Cl)Cl)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2(C3=C(C=CC(=C3NC2=O)Cl)Cl)O)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC-635437; NSC 635437; NSC635437 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


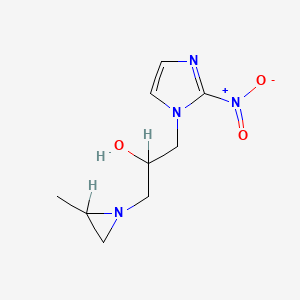
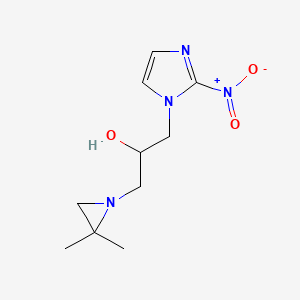
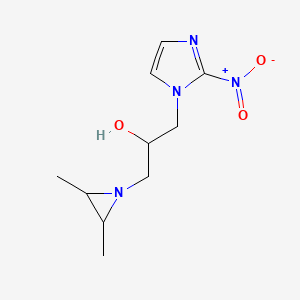
![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/new.no-structure.jpg)
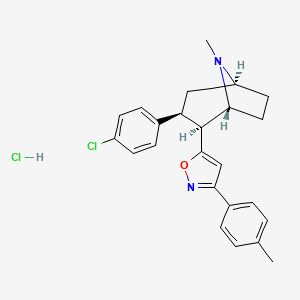
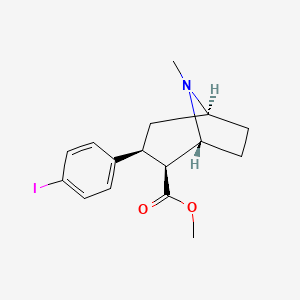
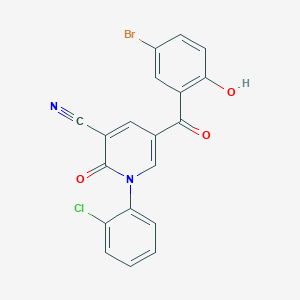
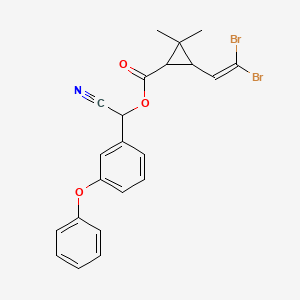
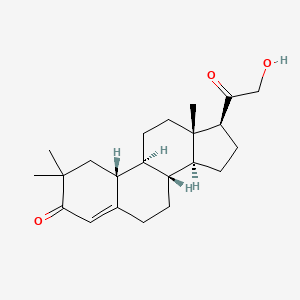
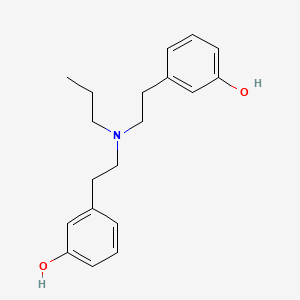
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B1680169.png)
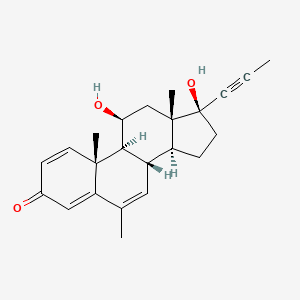
![3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680173.png)
